Cas no 3179-09-7 (3-Methoxy-β-nitrostyrene)

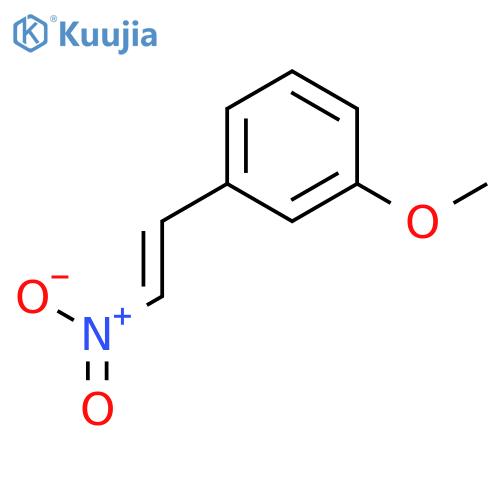

3-Methoxy-β-nitrostyrene structure

商品名:3-Methoxy-β-nitrostyrene

3-Methoxy-β-nitrostyrene 化学的及び物理的性質

名前と識別子

-

- 1-Methoxy-3-(2-nitrovinyl)benzene

- trans-3-Methoxy-beta-nitrostyrene

- 3-Methoxy-beta-nitrostyrene

- 3-Methoxy-β-nitrostyrene

- 1-methoxy-3-[(E)-2-nitroethenyl]benzene

- J-018542

- Ethene,-1-(3-methoxyphenyl)-2-nitro-

- CHEMBL4747743

- CS-0173388

- A923889

- NSC-93425

- AE-848/00888055

- NSC93425

- (E)-1-methoxy-3-(2-nitrovinyl)benzene

- MFCD00024822

- NSC-783919

- 3-METHOXY-NITROSTYRENE

- 1-methoxy-3-(2-nitroethenyl)benzene

- m-Methoxy-.omega.-nitrostyrene

- BDBM50561069

- 3-Methoxy-b-nitrostyrene

- 1-Methoxy-3-[(E)-2-nitrovinyl]benzene

- AKOS003627706

- DTXSID00351822

- m-Methoxy-.beta.-nitrostyrene

- SCHEMBL278627

- trans-3-Methoxy- beta -nitrosytrene

- 3179-09-7

- NSC783919

- trans-3-Methoxy-beta-nitrosytrene

- Cyto9E7

- 1-(3-Methoxyphenyl)-2-nitroethene

- 3-Methoxy-.beta.-nitrostyrene

- AS-38187

- 55446-68-9

- Benzene, 1-methoxy-3-(2-nitroethenyl)-

- trans-3-Methoxy-beta-nitrosytrene, 97%

- Benzene, 1-methoxy-3-(2-nitroethenyl)-, (E)-

- IJBGIPFDIABTKB-AATRIKPKSA-N

- HMS562C06

- Cambridge id 5102116

- Anisole, m-(2-nitrovinyl)-

- A-nitrosytrene

- trans-3-Methoxy-

-

- MDL: MFCD00024822

- インチ: 1S/C9H9NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3

- InChIKey: IJBGIPFDIABTKB-AATRIKPKSA-N

- ほほえんだ: COC1=CC=CC(=C1)C=C[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 179.05800

- どういたいしつりょう: 179.058243

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 52.4

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.189

- ゆうかいてん: 91-95 °C (lit.)

- ふってん: 304.6°C at 760 mmHg

- フラッシュポイント: 145°C

- 屈折率: 1.58

- PSA: 55.05000

- LogP: 2.46580

- ようかいせい: 未確定

3-Methoxy-β-nitrostyrene セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

-

危険物標識:

- 危険レベル:IRRITANT, KEEP COLD

- ちょぞうじょうけん:低温を保つ。

- セキュリティ用語:S22;S24/25

3-Methoxy-β-nitrostyrene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

3-Methoxy-β-nitrostyrene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03911-5g |

3-Methoxy-β-nitrostyrene |

3179-09-7 | 97% | 5g |

¥535.0 | 2024-07-18 | |

| Apollo Scientific | OR28516-1g |

1-methoxy-3-(2-nitrovinyl)benzene |

3179-09-7 | 97% | 1g |

£50.00 | 2025-02-19 | |

| abcr | AB226776-5 g |

1-Methoxy-3-(2-nitrovinyl)benzene, 97%; . |

3179-09-7 | 97% | 5g |

€188.50 | 2023-06-22 | |

| eNovation Chemicals LLC | D748280-10g |

1-Methoxy-3-(2-nitrovinyl)benzene |

3179-09-7 | 97% | 10g |

$210 | 2023-05-17 | |

| TRC | M263230-25g |

3-Methoxy-β-nitrostyrene |

3179-09-7 | 25g |

$477.00 | 2023-05-18 | ||

| TRC | M263230-5g |

3-Methoxy-β-nitrostyrene |

3179-09-7 | 5g |

$110.00 | 2023-05-18 | ||

| TRC | M263230-50g |

3-Methoxy-β-nitrostyrene |

3179-09-7 | 50g |

$896.00 | 2023-05-18 | ||

| Fluorochem | 068000-10g |

1-Methoxy-3-[(E)-2-nitrovinyl]benzene |

3179-09-7 | 97% | 10g |

£97.00 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 568686-5G |

3-Methoxy-β-nitrostyrene |

3179-09-7 | 97% | 5G |

¥933.1 | 2022-02-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-255676-5 g |

trans-3-Methoxy-β-nitrosytrene, |

3179-09-7 | 5g |

¥609.00 | 2023-07-10 |

3-Methoxy-β-nitrostyrene 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

3179-09-7 (3-Methoxy-β-nitrostyrene) 関連製品

- 5587-61-1(Triisocyanato(methyl)silane)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬